Tritriacontane

Catalog No.
S597146
CAS No.
630-05-7
M.F
C33H68
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritriacontane

CAS Number

630-05-7

Product Name

Tritriacontane

IUPAC Name

tritriacontane

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

SUJUOAZFECLBOA-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 1.41X10-12 mg/L at 25 °C (est)

Synonyms

tritriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Tritriacontane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.41x10-12 mg/l at 25 °c (est). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Tritriacontane (CAS 630-05-7) is a high-purity, odd-numbered long-chain normal alkane (C33H68) characterized by a precise melting point of 71.2 °C [1]. Unlike broad-range paraffin waxes, pure tritriacontane provides exact thermophysical properties, including a high latent heat of fusion (171 J/g) and highly ordered orthorhombic crystal packing[2]. These properties make it a critical precursor and benchmark material for advanced shape-stabilized phase change materials (SSPCMs), epitaxial organic thin films, and high-resolution analytical calibration in botanical biomarker profiling.

Substituting tritriacontane with generic paraffin waxes or adjacent even-numbered alkanes (such as dotriacontane, C32, or tetratriacontane, C34) fundamentally compromises process reproducibility and analytical accuracy. Due to the 'alternation effect' in hydrocarbon crystallization, odd-numbered alkanes like tritriacontane pack into an orthorhombic subcell, whereas even-numbered analogs typically form monoclinic or triclinic structures [1]. This structural divergence alters epitaxial nucleation kinetics on carbon substrates and shifts phase-change behavior, rendering even-chain substitutes unviable for precise surface templating. Furthermore, in analytical chemistry, plant epicuticular waxes are overwhelmingly dominated by odd-numbered alkanes; replacing a C33 standard with a C32 or C34 analog invalidates GC/MS retention time calibrations for these critical biological matrices [2].

Latent Heat Capacity in Thermal Energy Storage

In the development of shape-stabilized phase change materials (SSPCMs), thermal energy density is a primary procurement driver. Tritriacontane demonstrates a higher latent heat of fusion compared to its adjacent even-numbered analog, tetratriacontane. Specifically, tritriacontane yields a latent heat of 171 J/g at a melting point of 71.1 °C, whereas tetratriacontane provides only 166 J/g at 72.4 °C [1]. This higher energy density per gram allows engineers to design lighter, more compact thermal storage units without sacrificing heat capacity.

Evidence DimensionLatent heat of fusion (J/g)
Target Compound Data171 J/g (Tm = 71.1 °C)
Comparator Or BaselineTetratriacontane (C34H70): 166 J/g (Tm = 72.4 °C)
Quantified Difference+5 J/g higher latent heat capacity
ConditionsCalorimetric evaluation of pure organic phase change materials

Enables the formulation of lighter, higher-capacity shape-stabilized phase change materials for precision thermal management.

Epitaxial Crystal Packing on Carbon Substrates

The selection of an alkane for surface templating and monolayer formation depends heavily on its crystal space group. Tritriacontane crystallizes in an orthorhombic structure (space group Pbcm) with a 2mm contact face symmetry on highly oriented pyrolytic graphite (HOPG) [1]. In contrast, the even-numbered dotriacontane (C32H66) predominantly forms a monoclinic structure (space group P21/a) [1]. The orthorhombic packing of tritriacontane allows its c- and a-axes to align precisely with the perpendicular mirror planes of the graphite substrate, providing highly ordered, predictable epitaxial nucleation that monoclinic even-chain alkanes cannot replicate.

Evidence DimensionCrystal space group and epitaxial symmetry on HOPG
Target Compound DataOrthorhombic (Pbcm) with 2mm contact face symmetry
Comparator Or BaselineDotriacontane (C32H66): Monoclinic (P21/a)
Quantified DifferenceDistinct orthorhombic alignment with substrate mirror planes vs. monoclinic packing
ConditionsHeteroepitaxial growth from n-heptane solution onto highly oriented pyrolytic graphite (0001) faces

Crucial for manufacturing highly ordered organic thin films, boundary lubricants, and surface templates where precise molecular alignment is required.

Analytical Baseline for Plant Epicuticular Wax Profiling

For agricultural and ecological biomarker profiling, analytical standards must match the natural distribution of target analytes. In plant epicuticular waxes, odd-numbered alkanes strictly dominate the hydrocarbon profile. For example, in the mature leaves of xerophytic plants like Nyctanthes arbor-tristis, odd-numbered alkanes constitute up to 63.29% of the wax during ripening, with tritriacontane (C33) emerging as the dominant constituent [1]. Using an even-numbered alkane like C32 as a primary standard fails to represent the dominant natural matrix, making pure tritriacontane indispensable for accurate GC/MS retention time calibration and quantification.

Evidence DimensionNatural abundance in plant epicuticular wax profiles
Target Compound DataDominant primary constituent (part of ~63% odd-alkane fraction)
Comparator Or BaselineEven-numbered alkanes (e.g., C32, C34): Trace or minor constituents
Quantified DifferenceC33 is the dominant physiological biomarker, whereas even alkanes are negligible
ConditionsGC/MS profiling of mature leaf epicuticular waxes during fruit ripening

Ensures valid retention time calibration and accurate quantification for laboratories conducting botanical, agricultural, and ecological biomarker research.

High-Capacity Shape-Stabilized Phase Change Materials (SSPCMs)

Driven by its higher latent heat of fusion (171 J/g) compared to even-chain analogs, tritriacontane is a highly efficient phase change material for thermal energy storage systems operating around 71 °C. It is particularly suited for integration into evacuated tube solar collectors and advanced building thermal management systems where maximizing energy density per unit mass is a critical design constraint [1].

Epitaxial Monolayer and Thin Film Fabrication

Because of its specific orthorhombic (Pbcm) crystal packing and 2mm contact face symmetry, tritriacontane is prioritized over monoclinic even-chain alkanes for heteroepitaxial growth on carbon-based substrates like highly oriented pyrolytic graphite (HOPG) [2]. This makes it a preferred precursor for developing highly ordered organic semiconductor interfaces, boundary lubricants, and nanopatterned surface templates.

GC/MS Calibration for Botanical Biomarkers

As the dominant odd-numbered alkane in many plant epicuticular waxes, pure tritriacontane is an essential analytical standard for GC/MS profiling [3]. Laboratories analyzing drought resistance, plant phenology, or paleoclimate biomarkers rely on this specific compound to establish accurate retention times and quantification baselines that generic or even-numbered alkanes cannot provide.

Color/Form

Orthorhombic crystals from ether, benzene

XLogP3

17.5

Exact Mass

464.532102169 Da

Monoisotopic Mass

464.532102169 Da

Heavy Atom Count

33

LogP

log Kow = 16.55 (est)

Melting Point

71.2 °C

UNII

4Y81Q52008

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.02X10-11 mm Hg at 25 °C (Extrapolated)

Other CAS

630-05-7

Wikipedia

Tritriacontane

Biological Half Life

362.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

/The objective was/ to study the chemical constituents from Kalimeris indica. Compounds were isolated and purified with silica gel and Sephadex LH-20 column chromatography, their structures were determined by using spectroscopic analysis including MS and NMR. Nine compounds were isolated and identified as tritriacontane (I), hexadecanol (II), chrysophanol (III), vanillin (IV), physcion (V), beta-sitosterol (VI), stigmasterol (VII), leinoleic acid (VII), emodin (IX).All of them, except compound IV, VI, are isolated from this genus for the first time. Compound III, IV had the protective effects with the toxicity of CCl4 on primary cultered hepatocytes.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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